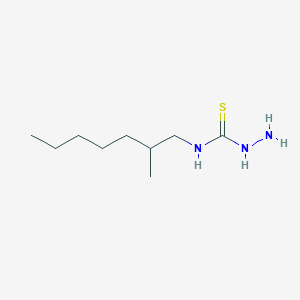

3-Amino-1-(2-methylheptyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

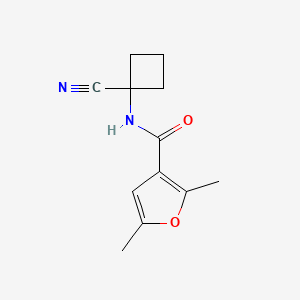

Übersicht

Beschreibung

3-Amino-1-(2-methylheptyl)thiourea is a chemical compound with the CAS Number: 748776-63-8. It has a molecular weight of 203.35 and its IUPAC name is N-(2-methylheptyl)hydrazinecarbothioamide .

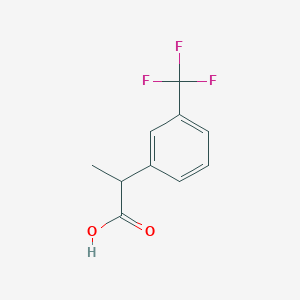

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) .Chemical Reactions Analysis

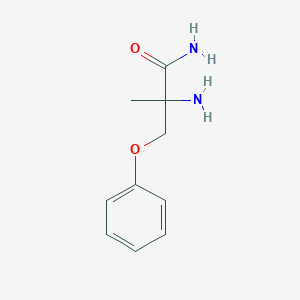

Thiourea fused γ-amino alcohols have been examined in the asymmetric Mannich reaction of β-keto active methylene compounds with imines to afford chiral Mannich products .Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

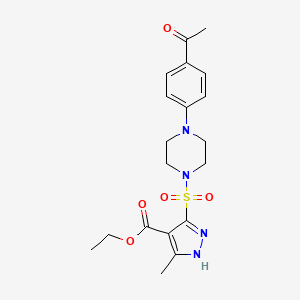

Catalysis and Organic Synthesis

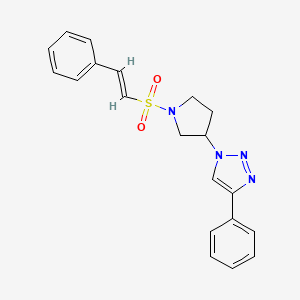

Thiourea derivatives are instrumental in catalyzing various organic reactions. For example, Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea leads to diverse 2-amino-4,5-dihydrothiophenes. This catalytic activity showcases the role of thiourea in providing a C=S double bond, acting as an amino source, and functioning as a decarbalkoxylation reagent in organic synthesis (Xie et al., 2019). Bifunctional thiourea catalysts have also been synthesized, showing high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins (Okino et al., 2005).

Chiral Discrimination

Thiourea derivatives have been used as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. These derivatives provide an effective means for differentiating NMR signals of enantiomeric substrates, highlighting their utility in stereochemical analyses (Recchimurzo et al., 2020).

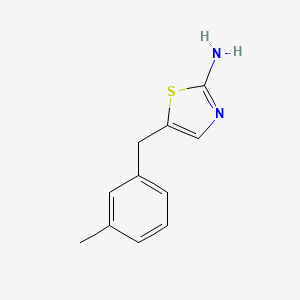

Bioactive Compounds and Antimicrobial Activity

Thiourea derivatives have been synthesized and tested for bioactive properties. For instance, new bioactive Cu(I) thiourea derivatives have been synthesized and characterized, showing promising results in DNA interaction and exhibiting antibacterial activity against various bacterial strains (Hussain et al., 2020). Another study synthesized and characterized novel N,N′-disubstituted thiourea, 2-amino thiazole, and imidazole-2-thione derivatives, reporting significant antibacterial activity, especially against Gram-positive S. aureus bacterium (Kalhor et al., 2014).

Molecular Docking and Drug Design

Thiourea derivatives have been involved in molecular docking studies, validating their interactions with specific proteins. This process helps in understanding the binding interactions of these compounds, potentially aiding in drug design and development (Hussain et al., 2020).

Material Sciences and Ligand Synthesis

Thiourea derivatives have been recognized as significant ligands, with their coordination compounds being investigated in the synthesis of pharmaceuticals and agrochemical ingredients. Their structural motifs are also seen as versatile synthons in heterocyclic syntheses, emphasizing their importance in material sciences and organic synthesis (Saeed et al., 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-amino-3-(2-methylheptyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQXRRITGZJATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CNC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)

![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![Ethyl 4-[2-hydroxy-3-(2-nitrophenoxy)propyl]piperazine-1-carboxylate](/img/structure/B2437675.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2437682.png)